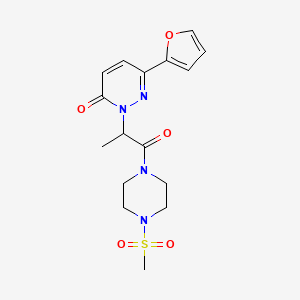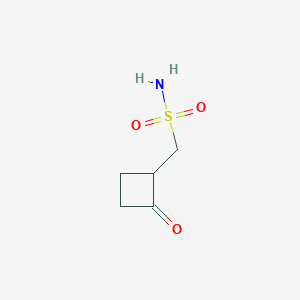
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, also known as THP-PROT, is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been studied for its potential applications in medicinal chemistry, specifically as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in numerous physiological processes. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has shown promising results as a GPCR ligand, with studies suggesting its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand involves its binding to the receptor and inducing conformational changes that result in downstream signaling pathways. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to selectively target specific GPCRs, including the mu-opioid receptor and the cannabinoid receptor, among others.
Biochemical and Physiological Effects
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. Studies have also suggested its potential use as an antidepressant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is its chiral nature, which allows for the selective production of one enantiomer. This is particularly useful in medicinal chemistry, where the enantiomeric purity of a compound can significantly affect its pharmacological properties. However, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol's limited solubility and stability can pose challenges in its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand and its potential applications in the treatment of various diseases. Other potential areas of research include the use of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol in materials science and the development of novel chiral catalysts for its synthesis.
Métodos De Síntesis
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can be synthesized through several methods, including asymmetric synthesis and racemic synthesis. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively produce one enantiomer of the compound. Racemic synthesis, on the other hand, produces a mixture of both enantiomers. One of the most common methods for synthesizing (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is through the reduction of the corresponding ketone using a chiral auxiliary or chiral catalyst.
Propiedades
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)
![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)
![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)
![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2442713.png)




![2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B2442719.png)